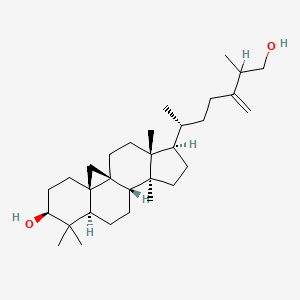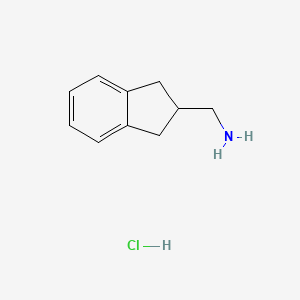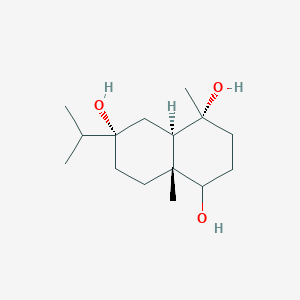
2-羟基-5-苯基偶氮苯甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-5-phenylazobenzaldehyde is a useful research compound. Its molecular formula is C13H10N2O2 and its molecular weight is 226.23. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-5-phenylazobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-phenylazobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
信息素合成:2-羟基-6-甲基苯甲醛,一种类似于2-羟基-5-苯基偶氮苯甲醛的化合物,用于合成螨虫的警戒和性信息素 (Noguchi et al., 1997)。
荧光试剂:1,2-二氨基-4,5-乙二氧基苯,与芳香醛如2-羟基-5-苯基偶氮苯甲醛反应,可作为敏感的荧光试剂用于检测 (Chao et al., 1988)。
聚合物合成:2-羟基-4-甲基苯甲醛,一种结构相关的化合物,用于合成寡聚物和聚(1,4-苯乙烯),在材料科学中有应用 (Meier et al., 1994)。
电极修饰:探索用于修饰电极的2-羟基苯甲醛衍生物,在分析化学和传感器技术中具有重要意义 (Kiss et al., 2022)。
催化活性:源自二羟基苯甲醛异构体的膜,与2-羟基-5-苯基偶氮苯甲醛结构相关,显示出催化活性,特别是在NADH的电氧化中 (Pariente et al., 1996)。
生物医学应用:从3-甲基苯甲醛合成的化合物,具有类似于2-羟基-5-苯基偶氮苯甲醛的结构基元,显示出在生物医学应用中的潜力,特别是在调节炎症性疾病方面 (Ryzhkova et al., 2020)。
抗菌活性:一项研究表明,2-羟基-5-苯基苯甲醛衍生物具有潜在的抗菌性能,特别是对特定细菌菌株 (Junne et al., 2012)。
金属络合物合成:源自2-羟基苯甲醛的席夫碱化合物,与2-羟基-5-苯基偶氮苯甲醛结构相关,已被合成并配位到各种金属离子,显示出显著的生物学性质 (Sumrra et al., 2018)。
作用机制
Target of Action
It has been found to exhibit antimicrobial activity , suggesting that its targets may be microbial cells or specific proteins within these cells.
Mode of Action
This disruption causes leakage of intracellular contents, including phosphate ions, into the extracellular environment .
Biochemical Pathways
The compound’s ability to disrupt bacterial cell membranes suggests that it may interfere with pathways related to cell wall synthesis and maintenance .
Pharmacokinetics
The compound’s molecular weight of 226.23 Da suggests that it may have good bioavailability, as compounds under 500 Da are generally well-absorbed .
Result of Action
The primary result of 2-Hydroxy-5-phenylazobenzaldehyde’s action is the disruption of bacterial cell membranes, leading to cell death . This makes it a potential candidate for the development of new antimicrobial agents.
生化分析
Biochemical Properties
2-Hydroxy-5-phenylazobenzaldehyde plays a significant role in biochemical reactions, particularly in the context of redox reactions. It has been observed to interact with enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis . The compound’s ability to disrupt these antioxidation systems makes it a potent agent in biochemical studies focused on oxidative stress and redox biology.
Cellular Effects
The effects of 2-Hydroxy-5-phenylazobenzaldehyde on various cell types and cellular processes are profound. It has been shown to influence cell function by disrupting cellular antioxidation mechanisms, leading to oxidative stress . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, the compound has demonstrated antifungal activity by targeting cellular antioxidation components, thereby inhibiting fungal growth .
Molecular Mechanism
At the molecular level, 2-Hydroxy-5-phenylazobenzaldehyde exerts its effects through specific binding interactions with biomolecules. It acts as a redox-active compound, participating in redox cycling that generates reactive oxygen species (ROS). These ROS can then interact with and inhibit enzymes like superoxide dismutases and glutathione reductase, leading to oxidative stress . Additionally, the compound’s structure allows it to form hydrazones and oximes, which further contribute to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxy-5-phenylazobenzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained oxidative stress and potential cellular damage .
Dosage Effects in Animal Models
The effects of 2-Hydroxy-5-phenylazobenzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating redox homeostasis. At higher doses, it can induce toxic or adverse effects, including significant oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact shifts from protective to harmful based on the dosage administered.
Metabolic Pathways
2-Hydroxy-5-phenylazobenzaldehyde is involved in metabolic pathways related to redox biology. It interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing metabolic flux and metabolite levels . The compound’s redox activity plays a crucial role in its metabolic interactions, affecting the overall cellular redox state and metabolic processes.
Transport and Distribution
Within cells and tissues, 2-Hydroxy-5-phenylazobenzaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments . The compound’s distribution is critical for its biochemical activity, as it needs to reach specific cellular sites to exert its effects.
Subcellular Localization
The subcellular localization of 2-Hydroxy-5-phenylazobenzaldehyde is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell determines its interactions with biomolecules and its overall biochemical impact.
属性
IUPAC Name |
2-hydroxy-5-phenyldiazenylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-9-10-8-12(6-7-13(10)17)15-14-11-4-2-1-3-5-11/h1-9,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVBLJIHHYLHOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of the reaction between 2-hydroxy-5-phenylazobenzaldehyde and aniline?
A1: The reaction between 2-hydroxy-5-phenylazobenzaldehyde and aniline yields the azo-azomethine dye 4-((E)-phenyldiazenyl)-2-((E)-(phenylimino)methyl)phenol (dmpH). [, ] This dye acts as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms. This characteristic is essential for forming metal complexes with potential applications in various fields.
Q2: How does the structure of the synthesized metal complexes contribute to their potential antimicrobial activity?
A2: Research indicates that the metal complexes formed with dmpH, specifically (M(dmp)Cl(H2O)) where M = Ni(II), Cu(II), and Co(II), exhibit antimicrobial activity. [] These complexes are formed through the coordination of nitrogen and oxygen atoms from the dmpH ligand to the metal ion. While the exact mechanism of action remains to be fully elucidated, the observed antimicrobial activity is likely attributed to the complex's structure and its ability to interact with bacterial or fungal targets. Interestingly, the nickel complex (Ni(dmp)Cl(H2O)) showed particularly promising broad-spectrum activity against a variety of bacteria and fungi tested. [] Further research is needed to explore the structure-activity relationships and optimize these complexes for potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![L-Lysine, N6-[(phenylMethoxy)carbonyl]-, 1,1-diMethylethyl ester, Mono(4-Methylbenzenesulfonate)](/img/no-structure.png)




